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N,N-dicyclohexyl-4-(tetrazol-1-yl)benzamide
Overview
Description
N,N-dicyclohexyl-4-(tetrazol-1-yl)benzamide is a compound that features a tetrazole ring attached to a benzamide structure, with two cyclohexyl groups bonded to the nitrogen atoms. This compound is part of the tetrazole family, known for their unique structural properties and wide range of applications in various fields such as medicine, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dicyclohexyl-4-(tetrazol-1-yl)benzamide typically involves the reaction of 4-(tetrazol-1-yl)benzoic acid with dicyclohexylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions generally include a solvent like dichloromethane and are performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N,N-dicyclohexyl-4-(tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can target the benzamide or tetrazole moieties, leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield tetrazole oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzamide or tetrazole rings .
Scientific Research Applications
N,N-dicyclohexyl-4-(tetrazol-1-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-dicyclohexyl-4-(tetrazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-dicyclohexyl-4-(tetrazol-1-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide.
N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamide: Contains additional functional groups that modify its biological activity.
Uniqueness
N,N-dicyclohexyl-4-(tetrazol-1-yl)benzamide is unique due to its specific combination of a tetrazole ring and benzamide structure, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
N,N-dicyclohexyl-4-(tetrazol-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c26-20(16-11-13-17(14-12-16)24-15-21-22-23-24)25(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h11-15,18-19H,1-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDQRRUAVIYLIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)N4C=NN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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